

An In-depth Technical Guide to Triruthenium Dodecacarbonyl ($\text{Ru}_3(\text{CO})_{12}$)

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Compound of Interest

Compound Name: *Ru3*

Cat. No.: *B12385941*

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This guide provides a comprehensive overview of triruthenium dodecacarbonyl ($\text{Ru}_3(\text{CO})_{12}$), a key precursor in organometallic chemistry and catalysis. It is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identifiers and Physical Properties

Triruthenium dodecacarbonyl is a dark orange, crystalline solid that is soluble in nonpolar organic solvents and insoluble in water.^[1]^[2] It is classified as a metal carbonyl cluster and serves as a precursor to other organoruthenium compounds.^[2]

Table 1: Chemical Identifiers for Triruthenium Dodecacarbonyl

Identifier	Value
CAS Number	15243-33-1[1]
Molecular Formula	C ₁₂ O ₁₂ Ru ₃ [2]
Molecular Weight	639.33 g/mol [2]
EC Number	239-287-4[1]
PubChem CID	6096991[2]
InChI	InChI=1S/12CO.3Ru/c12*1-2;;;[2]
InChIKey	NQZFAXPNWSLBI-UHFFFAOYSA-N[2]
SMILES	[Ru-4]1(C#[O+])(C#[O+])(C#[O+])(C#[O+])--INVALID-LINK--(C#[O+])(C#[O+])(C#[O+])[Ru-4]1(C#[O+])(C#[O+])(C#[O+])(C#[O+])[2]
Other Names	Ruthenium carbonyl, cyclo-tris(tetracarbonylruthenium)(3 Ru—Ru)[2]

Table 2: Physical and Chemical Properties of Triruthenium Dodecacarbonyl

Property	Value
Appearance	Dark orange solid[2]
Melting Point	154 °C (309 °F; 427 K)[2]
Boiling Point	Sublimes in vacuum[2]
Density	2.48 g/cm ³ [2]
Solubility	Insoluble in water, soluble in nonpolar organic solvents[2]
Molecular Shape	D _{3h} cluster[2]
Dipole Moment	0 D[2]

Experimental Protocols

A common method for the synthesis of $\text{Ru}_3(\text{CO})_{12}$ involves the carbonylation of a ruthenium salt. A newer, more convenient method avoids the need for high pressure.

Method: Base-Promoted Carbonylation of Ruthenium Trichloride at Atmospheric Pressure

This procedure is adapted from a method that allows for the synthesis of $\text{Ru}_3(\text{CO})_{12}$ without the need for high-pressure equipment.

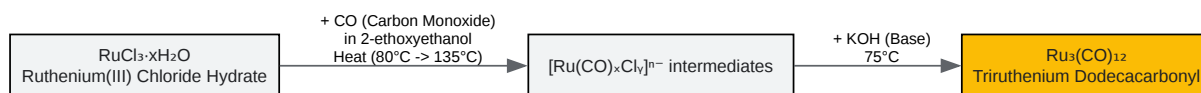
- Materials:
 - Ruthenium(III) chloride hydrate ($\text{RuCl}_3 \cdot x\text{H}_2\text{O}$)
 - 2-ethoxyethanol (solvent)
 - Potassium hydroxide (KOH) pellets
 - Carbon monoxide (CO) gas
 - Nitrogen (N_2) gas
- Procedure:
 - A three-necked round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser connected to a gas bubbler, and a gas inlet.
 - Ruthenium(III) chloride hydrate and 2-ethoxyethanol are added to the flask. The solution is de-aerated by bubbling with nitrogen or by stirring under a reduced atmosphere.
 - A fast stream of carbon monoxide is bubbled through the solution while vigorously stirring.
 - The reaction mixture is heated to 80°C for 45 minutes, during which the color will turn to a blood red. The temperature is then increased to 135°C (reflux) for 30-45 minutes until a clear, golden-yellow solution is obtained.
 - The solution is cooled to 75°C .
 - Potassium hydroxide pellets are carefully added to the solution. A progressive darkening of the solution will be observed, followed by the appearance of orange crystals of

$\text{Ru}_3(\text{CO})_{12}$.

- After 45 minutes, the heating is stopped, but CO bubbling and moderate stirring are maintained as the flask cools to room temperature.
- The crystalline product is collected by filtration, washed with alcohol and/or water to remove potassium chloride, and then dried.

Reaction Pathways and Logical Relationships

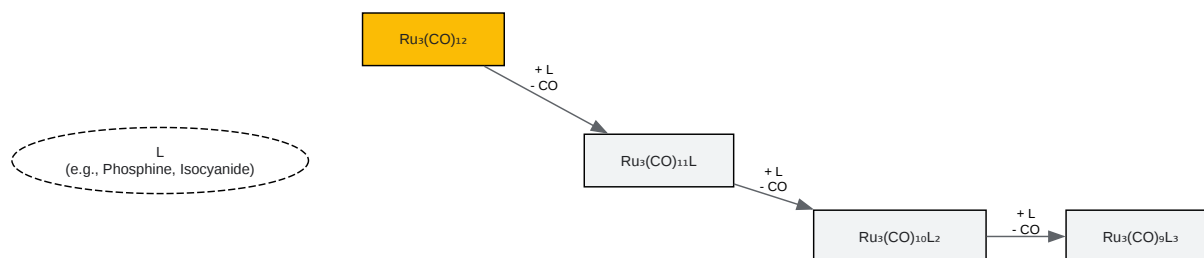
The synthesis and reactivity of $\text{Ru}_3(\text{CO})_{12}$ can be visualized to better understand the chemical transformations.



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Caption: Synthesis of $\text{Ru}_3(\text{CO})_{12}$ from Ruthenium Trichloride.

$\text{Ru}_3(\text{CO})_{12}$ undergoes a variety of reactions, a fundamental one being the substitution of its carbonyl ligands with other Lewis bases.



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Caption: Ligand Substitution Reaction of $\text{Ru}_3(\text{CO})_{12}$.

Applications in Catalysis

$\text{Ru}_3(\text{CO})_{12}$ serves as a precursor for various homogeneous and heterogeneous catalysts. It is utilized in a range of catalytic reactions, including:

- Hydrogenation: The cluster can be a precursor for catalysts used in hydrogenation reactions. [\[3\]](#)
- Carbonylation: It catalyzes carbonylation reactions, such as the reductive carbonylation of nitroaromatics to carbamates.
- C-H Bond Activation: $\text{Ru}_3(\text{CO})_{12}$ -based catalysts have been shown to be effective in the coupling of sp^3 C-H bonds adjacent to nitrogen atoms with alkenes. [\[4\]](#)
- Cycloaddition Reactions: It is employed as a catalyst in various cycloaddition reactions.

The catalytic activity often involves the fragmentation of the Ru_3 cluster into mononuclear or other polynuclear reactive species. The specific reaction conditions and the presence of co-catalysts or ligands significantly influence the catalytic outcome.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to Triruthenium Dodecacarbonyl ($\text{Ru}_3(\text{CO})_{12}$)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12385941#cas-number-and-identifiers-for-ru3-co-12\]](https://www.benchchem.com/product/b12385941#cas-number-and-identifiers-for-ru3-co-12)

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